![molecular formula C16H16F2O2S B13964925 1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)
1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene is an organic compound that belongs to the class of aromatic fluorinated compounds It is characterized by the presence of fluorine atoms attached to a benzene ring, along with an ethylsulfonyl group
Métodos De Preparación
The synthesis of 1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene involves several steps, typically starting with the fluorination of benzene derivatives. The synthetic route may include:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like fluorine gas or other fluorinating agents.
Sulfonylation: Introduction of the ethylsulfonyl group through reactions with sulfonyl chlorides or sulfonic acids under specific conditions.
Coupling Reactions: Formation of the final compound through coupling reactions that link the fluorinated benzene ring with the ethylsulfonyl group.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparación Con Compuestos Similares
1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene can be compared with other similar compounds, such as:
1-Fluoro-2-[2-(2-fluorophenyl)ethyl]benzene: Lacks the sulfonyl group, leading to different chemical and biological properties.
2-Fluorophenyl methyl sulfone: Contains a methylsulfonyl group instead of an ethylsulfonyl group, resulting in variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the ethylsulfonyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H16F2O2S |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene |
InChI |
InChI=1S/C16H16F2O2S/c17-15-7-3-1-5-13(15)9-11-21(19,20)12-10-14-6-2-4-8-16(14)18/h1-8H,9-12H2 |
Clave InChI |
TUETWRSKXTWTJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCS(=O)(=O)CCC2=CC=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


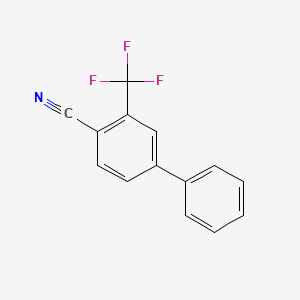
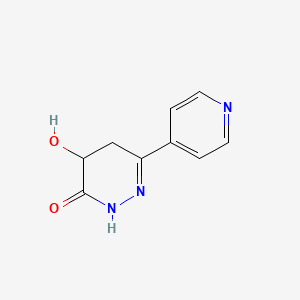
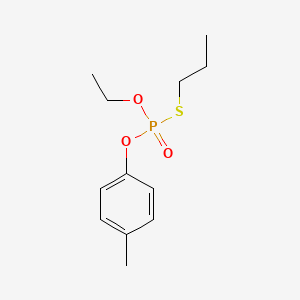

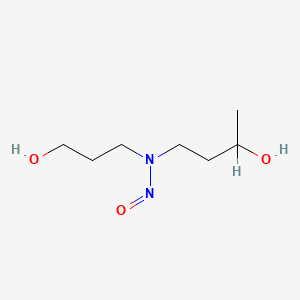
![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
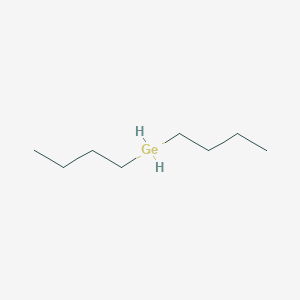
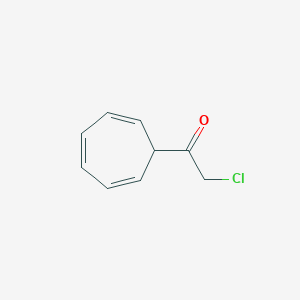

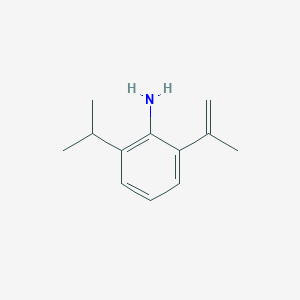

![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)

